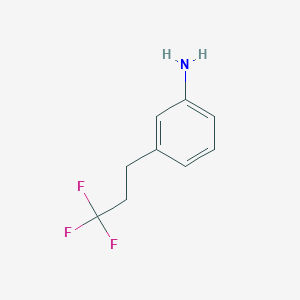

3-(3,3,3-Trifluoropropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,3,3-trifluoropropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHLJRXNGQAQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-29-8 | |

| Record name | 3-(3,3,3-trifluoropropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Reactivity and Transformation

Electronic Effects of the Trifluoropropyl Group on Aniline (B41778) Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic nature of its substituents. The 3,3,3-trifluoropropyl group, situated at the meta position of the aniline ring, exerts its influence primarily through inductive effects. The three fluorine atoms on the terminal carbon of the propyl group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that is transmitted through the sigma bonds of the propyl chain to the aromatic ring. mdpi.com

The electronic influence of substituents can be quantified using Hammett constants (σ). wikipedia.orgresearchgate.net While specific Hammett constants for the 3,3,3-trifluoropropyl group are not extensively documented, they can be estimated by considering related substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group with a σ_meta value of approximately +0.43. semanticscholar.orgpitt.edu The intervening propyl chain in the 3,3,3-trifluoropropyl group will attenuate the inductive effect of the -CF₃ moiety. Therefore, the σ_meta value for the 3,3,3-trifluoropropyl group is expected to be positive, indicating an electron-withdrawing nature, but likely smaller in magnitude than that of the -CF₃ group.

Table 1: Estimated Hammett Constants and Electronic Effects

| Substituent | Hammett Constant (σ_meta) | Electronic Effect | Predicted Reactivity in Electrophilic Aromatic Substitution |

| -H | 0.00 | Neutral | Baseline |

| -CH₃ | -0.07 | Weakly Electron-Donating | Activated |

| -CF₃ | +0.43 | Strongly Electron-Withdrawing | Deactivated |

| -CH₂CH₂CF₃ | +0.25 (Estimated) | Moderately Electron-Withdrawing | Deactivated |

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

The electronic deactivation of the aromatic ring by the 3,3,3-trifluoropropyl group has a direct impact on the kinetics of chemical transformations. For instance, in electrophilic aromatic substitution reactions such as nitration or halogenation, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form a positively charged intermediate known as the arenium ion or sigma complex. youtube.com The electron-withdrawing trifluoropropyl group destabilizes this cationic intermediate, thereby increasing the activation energy (Ea) of the reaction and decreasing the reaction rate.

A hypothetical kinetic study of the bromination of various substituted anilines could yield the data presented in the table below, illustrating the deactivating effect of the 3,3,3-trifluoropropyl group.

Table 2: Hypothetical Kinetic Data for the Bromination of Substituted Anilines

| Aniline Derivative | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |

| Aniline | 1.0 x 10⁶ | 45 |

| 3-Methylaniline | 5.0 x 10⁶ | 42 |

| 3-Bromoaniline | 3.0 x 10³ | 58 |

| 3-(3,3,3-Trifluoropropyl)aniline | 8.0 x 10² | 65 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms and understanding the structures and energies of transition states and intermediates that are often difficult to observe experimentally. montclair.edu Density Functional Theory (DFT) is a commonly employed method for such studies in organofluorine chemistry. nih.gov

For this compound, computational studies could be used to:

Model Reactant and Product Geometries: Optimize the three-dimensional structures of the starting material, intermediates, and products of a given reaction.

Calculate Reaction Pathways: Map the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

Locate Transition States: Identify the geometry and energy of the transition state for the rate-determining step. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Analyze Electronic Structure: Investigate the distribution of electron density and molecular orbitals to understand how the trifluoropropyl group influences the nucleophilicity of different positions on the aniline ring.

A computational study of the nitration of this compound would likely reveal that the transition states for electrophilic attack at the ortho and para positions relative to the amino group are lower in energy than for attack at the meta positions. Furthermore, it would quantify the energy difference between these pathways, providing a theoretical basis for the observed regioselectivity.

Table 3: Hypothetical DFT Calculation Results for Nitration Intermediates

| Position of NO₂ Attack | Calculated Relative Energy of Sigma Complex (kcal/mol) |

| ortho (to -NH₂) | 0 (Reference) |

| para (to -NH₂) | +1.2 |

| meta (to -NH₂) | +15.8 |

Stereochemical Control in Derivatization Reactions

While this compound itself is not chiral, derivatization reactions can introduce stereocenters, making stereochemical control a critical aspect of its synthetic transformations. numberanalytics.com For example, reactions involving the amino group or the aromatic ring could lead to the formation of chiral products.

Achieving stereochemical control often involves the use of:

Chiral Auxiliaries: A chiral molecule can be temporarily attached to the aniline's amino group. numberanalytics.com This auxiliary can then direct a subsequent reaction to occur on one face of the molecule, leading to a single enantiomer of the product. After the reaction, the auxiliary is removed.

Chiral Catalysts: A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.govrsc.org This is a highly efficient method as only a small amount of the catalyst is needed.

Substrate-Controlled Diastereoselectivity: If the molecule already contains a stereocenter, it can influence the stereochemical outcome of a new stereocenter being formed.

For instance, the acylation of the amino group with a chiral acylating agent would produce a mixture of diastereomers. The stereochemical outcome of a subsequent reaction, such as an asymmetric reduction of a ketone introduced onto the ring, could be influenced by the existing chiral center in the acyl group. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry. acs.org

Applications of 3 3,3,3 Trifluoropropyl Aniline As a Building Block in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is of paramount importance, as these structures are found in a vast number of pharmaceuticals and agrochemicals. The aniline (B41778) core of 3-(3,3,3-Trifluoropropyl)aniline serves as a robust platform for the construction of such cyclic systems.

The amino group of this compound can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. Its utility is exemplified in syntheses analogous to the formation of various nitrogen-containing rings. For instance, substituted anilines are known to react with 2-isothiocyano-2-methyl-4-pentanone to first form tetrahydropyrimidine-2-thiones, which then undergo intramolecular rearrangement to yield 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines. This demonstrates a reliable pathway where the aniline nitrogen becomes incorporated into a heterocyclic ring.

Another powerful method is the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles. In this approach, an aniline derivative is the precursor to an in situ generated nitrile imine. This reactive intermediate then undergoes a (3+3)-annulation followed by a cascade of dehydration and ring contraction to form the highly valuable pyrazole (B372694) core. Given that 1-aryl-3-trifluoromethylpyrazoles are privileged structures in medicinal chemistry, found in drugs like Celecoxib, the use of this compound as the aniline source offers a direct route to novel and potentially bioactive compounds.

| Reaction Type | Reactants | Key Transformation | Product Class | Source |

| Thiazine Synthesis | Substituted Aniline, 2-Isothiocyano-2-methyl-4-pentanone | Reaction with isothiocyanate and subsequent intramolecular rearrangement. | 2-Arylamino-4H-1,3-thiazines | |

| Pyrazole Synthesis | Aniline Precursor, Mercaptoacetaldehyde | In situ formation of nitrile imine, (3+3)-annulation, and cascade reaction. | 1-Aryl-3-trifluoromethylpyrazoles |

Building upon simple heterocycles, this compound is a potential cornerstone for creating more complex fused ring systems. Advanced synthetic methodologies, such as palladium-catalyzed cascade reactions, enable the construction of polycyclic nitrogen heterocycles from aniline derivatives. A notable example involves the transformation of N,2-diallylaniline derivatives into tricyclic systems. This process proceeds through a sequence of alkene aminopalladation followed by alkene carbopalladation.

By analogy, a suitably functionalized this compound, for example, one bearing alkene appendages, could be guided through such a cascade. This strategy would forge multiple rings in a single operation, directly incorporating the trifluoropropyl aniline scaffold into a rigid, three-dimensional fused structure. Such complex frameworks are of high interest in drug discovery and materials science.

Role in the Construction of Complex Organic Molecules

Beyond heterocycles, the trifluoropropyl aniline moiety is integral to the assembly of elaborate organic structures through both linear, multi-step sequences and convergent, one-pot methodologies.

Aromatic amines are foundational components in a wide array of pharmaceuticals and functional materials. Accessing complex aniline-based molecules often requires multi-step synthetic routes. A significant advancement in this area is the direct functionalization of C-H bonds, which offers a more efficient alternative to traditional methods.

Researchers have developed a general method for the para-selective C–H olefination of aniline derivatives using a palladium catalyst with a specialized S,O-ligand. This reaction demonstrates broad applicability to anilines bearing both electron-donating and electron-withdrawing groups. The presence of the electron-withdrawing trifluoropropyl group makes this compound a suitable substrate for this transformation. This strategy allows for the direct attachment of olefinic chains to the aniline ring, providing a streamlined route to valuable intermediates for drug synthesis, such as precursors to the antiviral medication Rilpivirine.

| Strategy | Catalyst/Reagents | Key Feature | Applicability | Source |

| para-selective C-H Olefination | Pd/S,O-ligand | Direct functionalization of the C-H bond opposite the amino group. | Broad range of substituted anilines. |

Cascade and one-pot reactions represent a highly efficient approach to molecular construction, minimizing waste and operational steps. The aniline functionality is well-suited for initiating such sequences.

A prime example is the one-pot synthesis of unsymmetrical triarylamines. Using a palladium-based catalytic system, an aniline precursor can be coupled sequentially with two different aryl halides within a single reaction flask. This method allows for the rapid assembly of complex triarylamines, which are important structures in materials for organic electronics. This compound can serve as the central aniline core in this reaction, leading to triarylamines with a precisely placed trifluoropropyl group to tune the final molecule's electronic properties.

Furthermore, the previously mentioned synthesis of 1-aryl-3-trifluoromethylpyrazoles is a powerful demonstration of a one-pot cascade process that begins with an aniline precursor. The reaction proceeds through multiple, mechanistically distinct steps, including imine formation, cyclization, dehydration, and ring contraction, all occurring in a single vessel to generate a highly functionalized product.

Development of Novel Reagents and Ligands

The unique electronic profile of this compound makes it an attractive platform for the design of new reagents and ligands for catalysis. The trifluoropropyl group acts as a strong electron-withdrawing group, which can significantly modulate the properties of a molecule.

While often used as a substrate, the aniline scaffold is also a common backbone for ligands used in transition metal catalysis. The development of a Pd/S,O-ligand system for C-H functionalization highlights the importance of ligand design. Incorporating the 3-(3,3,3-trifluoropropyl)phenylamino moiety into a ligand structure could be used to fine-tune the steric and electronic environment of a metal center, potentially leading to catalysts with novel reactivity or selectivity.

Moreover, there is significant interest in developing new reagents for introducing fluorinated motifs into molecules for drug development. The chemistry of the 3,3,3-trifluoroprop-1-enyl group, for example, has been explored for its potential in medicinal chemistry. As a readily available source of the trifluoropropylphenyl group, this compound serves as a key starting material for synthesizing more complex reagents and building blocks that can be used to introduce this specific fluorinated group into target structures.

Research in Medicinal Chemistry and Drug Discovery Platforms

Design and Synthesis of Bioactive Molecules Incorporating the 3-(3,3,3-Trifluoropropyl)aniline Moiety

The incorporation of the this compound scaffold into bioactive molecules is a strategic approach in medicinal chemistry. nih.gov The synthesis of derivatives often involves multi-step processes, starting from readily available materials. For instance, isomeric C-(2,2,2-trifluoroethyl)anilines have been synthesized on a multigram scale from nitrophenylacetic acids in two steps, converting the carboxy groups into trifluoromethyl moieties using sulfur tetrafluoride. researchgate.net This highlights the accessibility of trifluoromethylated aniline (B41778) building blocks for further chemical elaboration. The development of multicomponent reactions has also provided efficient pathways to synthesize complex biologically active molecules, including those with potential antibacterial and antifungal properties. mdpi.com

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Aniline Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. In the context of trifluoromethylated aniline derivatives, SAR studies have demonstrated that the position and nature of substituents on the aniline ring significantly impact biological activity. For example, in the development of potent antimicrotubule agents, derivatives with different halogen-substituted anilines at the 7-position of a triazolopyrimidine nucleus showed varying levels of antiproliferative activity. nih.gov Specifically, compounds with 4'-fluoroaniline and 4'-fluoro-3'-chloroaniline displayed potent activity. nih.gov The inclusion of a trifluoromethyl group, as seen in 4-trifluoromethylaniline, a related compound, is known to influence a molecule's role as a metabolite. nih.gov The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric size. mdpi.com

Influence of the Trifluoropropyl Group on Pharmacokinetic and Pharmacodynamic Properties

The trifluoropropyl group plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Its presence significantly enhances metabolic stability and lipophilicity, which in turn can improve membrane permeability and bioavailability. mdpi.comwordpress.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can prolong a drug's half-life, a desirable characteristic for many therapeutic agents. mdpi.comnih.gov Studies on picornavirus inhibitors have shown that trifluoromethyl substitution can provide a global protective effect against hepatic metabolism. nih.gov

Lipophilicity and Membrane Permeability: The trifluoromethyl group increases the lipophilicity of a molecule, which can facilitate its passage through biological membranes. mdpi.comwordpress.com This property is crucial for drugs targeting intracellular components or needing to cross the blood-brain barrier. mdpi.com While increased lipophilicity generally aids permeability, a balance must be struck to avoid excessive sequestration in fatty tissues. The trifluoropropyl group, in particular, contributes to this lipophilic character, influencing how a molecule interacts with cell membranes. beilstein-journals.org Computational models, such as DeepFL-LogP, have been developed to predict the membrane permeability of fluorescent probes, highlighting the importance of lipophilicity in this process. nih.gov

The following table summarizes the key pharmacokinetic properties influenced by the trifluoropropyl group:

| Pharmacokinetic Parameter | Influence of Trifluoropropyl Group | Rationale |

| Metabolic Stability | Increased | High bond strength of the C-F bond resists enzymatic degradation. mdpi.com |

| Lipophilicity | Increased | The fluorine atoms contribute to a higher partition coefficient (LogP). mdpi.combeilstein-journals.org |

| Membrane Permeability | Enhanced | Increased lipophilicity facilitates passage through lipid bilayers. mdpi.com |

| Bioavailability | Potentially Improved | A combination of increased metabolic stability and membrane permeability can lead to higher systemic drug exposure. mdpi.comchemenu.com |

Development of Potential Inhibitors Targeting Specific Biological Pathways

The this compound moiety has been incorporated into molecules designed to inhibit specific biological targets. For example, trifluoromethylated compounds have been investigated as inhibitors of enzymes and receptors involved in various diseases. mdpi.com The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to a target protein. mdpi.com The development of inhibitors for targets such as the calcitonin gene-related peptide (CGRP) receptor has benefited from the inclusion of trifluoromethyl groups to enhance metabolic stability and binding affinity. mdpi.com

Role as a Pharmacophore in Drug Design and Optimization

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety can serve as a key pharmacophoric element in drug design. mdpi.com Its trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's properties. mdpi.com This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic profiles. The ability of the trifluoromethyl group to form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets further underscores its importance as a pharmacophore. nih.gov

Application in Probe Development for Biochemical and Cellular Studies

Beyond its direct therapeutic applications, the this compound scaffold is valuable in the development of chemical probes for biochemical and cellular research. The unique properties conferred by the trifluoropropyl group, such as increased metabolic stability and altered lipophilicity, can be harnessed to create probes that can effectively interrogate biological systems. mdpi.com For instance, incorporating this moiety into fluorescent probes can enhance their cell permeability, allowing for the visualization of intracellular processes. nih.gov The development of such probes is essential for understanding disease mechanisms and for the initial stages of drug discovery.

Applications in Agrochemical Research and Development

Synthesis of Novel Herbicides with Enhanced Efficacy and Selectivity

There is no specific information available in the searched scientific literature or patents detailing the use of 3-(3,3,3-Trifluoropropyl)aniline in the synthesis of novel herbicides. While the trifluoromethyl group is a common feature in many modern herbicides, contributing to their potency and selectivity, the role of the trifluoropropyl aniline (B41778) isomer in this context is not documented.

Development of Insecticides with Improved Target-Site Binding

Detailed research findings or patents describing the utilization of this compound for the development of insecticides with improved target-site binding could not be located. The broader class of fluorinated anilines has been explored for creating new insecticidal compounds, but specific examples involving the 3-(3,3,3-trifluoropropyl) variant are absent from the available literature.

Design of Fungicides with Optimized Environmental Profiles

There is a lack of available data and research on the application of this compound in the design and synthesis of fungicides. The strategic incorporation of fluorine is a known method to optimize the environmental profile of fungicides, but the specific contribution of this aniline derivative has not been reported.

Formulation of Plant Growth Regulators with Specific Translocation Properties

Information regarding the use of this compound in the formulation of plant growth regulators is not present in the surveyed scientific and patent literature. Consequently, there are no research findings on how this compound might influence the translocation properties of such regulators within a plant.

Contributions to Materials Science and Advanced Functional Materials

Incorporation into Fluorinated Polymers and Copolymers

The presence of the trifluoropropyl group allows for the integration of 3-(3,3,3-Trifluoropropyl)aniline into fluorinated polymers and copolymers, leading to materials with enhanced properties. Fluoropolymers are known for their exceptional characteristics, including resistance to heat and chemicals, durability, and low surface energy. researchgate.net

This compound serves as a key monomer for synthesizing precursors for high-performance fluoropolymers. The aniline (B41778) group can undergo oxidative polymerization or be chemically modified to create monomers suitable for various polymerization techniques. rsc.org For instance, polyaniline (PANI) and its derivatives are often synthesized through chemical or electrochemical oxidative polymerization. capes.gov.bracs.org By using this compound as the monomer, a fluorinated version of PANI can be produced, where the polymer chain possesses pendant trifluoropropyl groups. These groups are crucial in defining the final properties of the material.

Recent advancements have also focused on multicomponent reactions to create complex N-trifluoroalkyl anilines in a modular fashion, highlighting the synthetic versatility and importance of such fluorinated precursors in accessing novel materials. nih.gov The synthesis of related substituted anilines, such as 2-methyl-3-trifluoromethyl aniline, further illustrates the chemical pathways available for creating tailored monomers for specialized polymer applications. nasa.gov

A primary advantage of incorporating the 3,3,3-trifluoropropyl group into polymeric systems is the significant enhancement of thermal and chemical stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional resistance to chemical attack and thermal degradation. mdpi.com

Research has consistently shown that the introduction of fluorine atoms into a polymer backbone increases its thermal endurance. tandfonline.com Studies on various fluoropolymers demonstrate their high decomposition temperatures, often exceeding those of their non-fluorinated counterparts. researchgate.netrsc.org For example, the thermal stability of polymers can be significantly enhanced by the presence of fluorinated groups, leading to materials that can perform reliably at elevated temperatures. nasa.govdtic.mil Copolymers made from fluorinated anilines have also been shown to possess greater thermal stability compared to the parent polyaniline. This increased stability is critical for applications in demanding environments, such as in the aerospace and automotive industries.

Applications in Liquid Crystal Technology

The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) group, has a profound impact on the properties of liquid crystals. researchgate.netrsc.org These materials are crucial for display technologies and other electro-optic applications. youtube.com The high polarity and steric effects of fluoro substituents can modify key characteristics like melting point, mesophase morphology, dielectric anisotropy, and optical anisotropy. researchgate.netrsc.org

Research on aniline derivatives has shown their potential in forming liquid crystalline phases. tandfonline.comnih.gov Specifically, the introduction of a terminal trifluoromethyl group to a liquid crystal core structure, such as one based on a benzylidene-aniline, can stabilize smectic phases. tandfonline.com For example, 4-octyloxy-N-(benzylidene)aniline derivatives with a terminal trifluoromethyl group have been shown to exhibit stable smectic B phases. tandfonline.com The strong electron-withdrawing nature of the CF3 group influences the molecular dipole moments, which in turn affects the intermolecular interactions that govern the formation of liquid crystal phases. acs.orgtandfonline.com This allows for the precise tuning of material properties for specific applications, such as in the development of new ferroelectric liquid crystals. tandfonline.comtandfonline.com

Development of Specialty Coatings with Tailored Surface Properties (e.g., Hydrophobicity, Oleophobicity)

The low surface energy of fluorinated compounds is a well-known principle utilized in the creation of water- and oil-repellent surfaces. The trifluoropropyl group in this compound makes it an excellent candidate for developing specialty coatings with tailored surface properties like hydrophobicity and oleophobicity. mdpi.com

Fluorinated polymers and coatings create surfaces with high water contact angles, often exceeding 150° for superhydrophobicity. mdpi.comgoogle.com This is achieved by combining the low surface energy of the fluorinated molecules with surface roughness. While direct application of this compound in a coating might be rare, its derivatives are highly relevant. For example, it can be used to synthesize fluoroalkylsilanes. The aniline group can be modified to attach a silane (B1218182) head, which can then be grafted onto surfaces like glass or metal oxides. The trifluoropropyl tail would then be oriented away from the surface, creating a low-energy, non-stick, and self-cleaning interface. researchgate.netnih.gov This approach is used to protect surfaces from corrosion, biofouling, and to reduce drag. mdpi.com

Exploration in Organic Electronic Materials (e.g., Semiconductors)

Aniline-based polymers, particularly polyaniline (PANI), are among the most studied conducting polymers and have significant potential in organic electronics. researchgate.net The aniline unit provides a conjugated backbone that facilitates charge transport, making these materials suitable for use as organic semiconductors. google.com The incorporation of the this compound monomer into such a polymer can offer distinct advantages.

Interactive Data Tables

Research Findings on the Impact of this compound Integration

| Application Area | Key Research Finding | Scientific Rationale |

| Fluorinated Polymers | Enhanced thermal and chemical stability in the resulting polymers. | The high bond energy of the C-F bonds in the trifluoropropyl group provides exceptional resistance to heat and chemical degradation. mdpi.com |

| Liquid Crystal Technology | Stabilization of specific mesophases (e.g., smectic phases). | The polarity and steric bulk of the trifluoromethyl group influence intermolecular forces, directing the self-assembly of molecules into ordered liquid crystalline structures. researchgate.nettandfonline.com |

| Specialty Coatings | Creation of hydrophobic and oleophobic surfaces. | The low surface free energy of the terminal trifluoropropyl groups minimizes adhesion of water and oil droplets. mdpi.com |

| Organic Electronics | Potential for stable p-type semiconductor materials. | The aniline backbone provides a pathway for hole transport, while the fluorinated group enhances environmental and thermal stability. mdpi.comgoogle.com |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(3,3,3-Trifluoropropyl)aniline and its derivatives. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts are observed for the protons in different environments within the molecule. For instance, the protons of the aniline (B41778) ring typically appear in the aromatic region, while the protons of the trifluoropropyl group exhibit distinct signals. hmdb.cachemicalbook.com Similarly, ¹³C NMR provides information about the carbon skeleton. chemicalbook.com Furthermore, ¹⁹F NMR is particularly useful for fluorinated compounds, with the trifluoromethyl group showing a characteristic signal. researchgate.netspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. wikieducator.orgnist.govnih.gov The IR spectrum of an aromatic amine like this compound will show characteristic absorption bands. researchgate.net The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. wikieducator.org The C-N stretching vibration in aromatic amines is usually observed between 1250 and 1335 cm⁻¹. wikieducator.org Additionally, the C-F stretching vibrations from the trifluoromethyl group will also be present.

Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. nist.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern can help in confirming the structure by showing the loss of specific fragments, such as the trifluoromethyl group. massbank.euufz.deresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. thermofisher.comresearchgate.net For aniline and its derivatives, reverse-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsigmaaldrich.com A C18 column is often employed for the separation of aniline homologs. sigmaaldrich.com The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. thermofisher.com The retention time of the main peak serves as a qualitative identifier, while the peak area provides quantitative information.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. epa.gov For the analysis of amines like this compound, special considerations may be needed due to potential peak tailing caused by the basic nature of the amino group interacting with the stationary phase. nih.gov Capillary columns with specific stationary phases, such as those designed for amine analysis, can provide good separation and peak shape. tsijournals.com A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection. epa.govtsijournals.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, offering a comprehensive analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that couples a gas chromatograph with a mass spectrometer. thermofisher.comrestek.comresearchgate.netresearchgate.net As the components of a mixture are separated by the GC, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound and any impurities present, even at trace levels. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of less volatile or thermally unstable derivatives of this compound. The LC separates the components of the mixture, and the MS provides molecular weight and structural information for each separated peak. nih.gov

Interactive Data Tables

Table 1: Spectroscopic Data for Aniline and its Derivatives

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| Aniline | 3.81 (s, 2H), 6.72 (dd, 1H), 6.80 (dt, 1H), 7.18 (dt, 1H), 7.24 (qd, 1H), 7.29 (dd, 1H) researchgate.net | Not available | N-H stretch: ~3400, C-N stretch: ~1280 wikieducator.orgresearchgate.net | 93 (M⁺) nist.gov |

| 3-(Trifluoromethyl)aniline (B124266) | 3.7 (s, 2H), 6.8-7.3 (m, 4H) chemicalbook.com | Not available | Not available | 161 (M⁺) massbank.eu |

| 4-Fluoro-3-(trifluoromethyl)aniline | 3.65-3.72 (br s, 2H), 6.73-6.94 (m, 3H) chemicalbook.com | Not available | Not available | Not available |

Table 2: Chromatographic Methods for Aniline Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC sielc.com | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid sielc.com | UV, MS sielc.com |

| GC tsijournals.com | AT-210 (30m x 0.53mm, 1.0µm) | Helium tsijournals.com | FID tsijournals.com |

| GC-MS researchgate.net | Not specified | Not specified | Mass Spectrometer researchgate.net |

Table 3: Crystallographic Data for (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.3925 (4) |

| b (Å) | 6.2777 (3) |

| c (Å) | 18.6065 (9) |

| β (°) | 96.243 (7) |

| V (ų) | 858.37 (8) |

| Z | 4 |

Environmental Impact and Ecotoxicological Considerations

Biotransformation Pathways and Environmental Fate in Various Media (e.g., Soil, Water)

In Soil: The fate of anilines in soil is significantly influenced by adsorption to soil particles, particularly organic matter and clays. The amino group of aniline (B41778) can become protonated, leading to cation exchange as a primary sorption mechanism, especially in acidic soils. The sorption of aniline and its derivatives generally increases with decreasing soil pH and increasing organic carbon content. For instance, studies on aniline and p-chloroaniline have shown that soil organic matter can account for a significant percentage of their adsorption. It is likely that 3-(3,3,3-trifluoropropyl)aniline would also exhibit significant sorption to soil organic matter, which would reduce its mobility and bioavailability.

Once sorbed, aniline compounds can undergo various transformation processes. In sterile soil, aniline has been shown to degrade into compounds such as azobenzene, azoxybenzene, and phenazine, indicating that soil components can catalyze these reactions. Biologically active soils, however, are expected to be the primary drivers of transformation.

In Water: In aquatic environments, the fate of this compound would be governed by processes such as photolysis, hydrolysis, and biodegradation. Aniline itself can undergo photodegradation in water, a process that can be accelerated by the presence of substances like titanium dioxide or even microalgae. iwaponline.comnih.govresearchgate.netresearchgate.net The trifluoromethyl group is generally resistant to hydrolysis, but under specific, strongly acidic conditions, it can be hydrolyzed to a carboxylic acid group. nih.govrsc.org However, such conditions are not typical in the natural environment. The propyl chain connecting the trifluoromethyl group to the aniline ring may offer a site for initial oxidative attack by microorganisms.

Biodegradation Studies and Persistence Assessment

Specific biodegradation studies for this compound are not available. The persistence of this compound in the environment will be a balance between its susceptibility to microbial attack and the recalcitrance of the trifluoropropyl group.

The microbial degradation of anilines typically proceeds via hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage. The presence of halogen substituents can affect the rate and pathway of degradation. For instance, studies on fluoroanilines have shown that bacteria can be enriched to degrade these compounds, although the time required for acclimation increases with the number of fluorine substitutions, suggesting a higher degree of recalcitrance. nih.gov A strain of Labrys portucalensis has been shown to be capable of degrading 2-fluoroaniline (B146934) and partially degrading 4-fluoroaniline. ucp.pt

The trifluoromethyl group is known for its high stability and is generally resistant to biodegradation due to the strength of the carbon-fluorine bonds. nih.gov However, microbial degradation of complex fluorinated compounds is often initiated by attacking a more vulnerable part of the molecule. nih.gov In the case of this compound, the aniline ring and the propyl chain are likely initial targets for microbial enzymes. The ultimate fate of the trifluoropropyl moiety following the breakdown of the rest of the molecule is uncertain but it is expected to be persistent.

Table 1: Predicted Environmental Persistence of Related Aniline Compounds

| Compound | Predicted Biodegradability | Influencing Factors |

| Aniline | Readily biodegradable | Microbial community, pH, oxygen availability |

| Chlorinated Anilines | Slower biodegradation than aniline; persistence increases with chlorination | Degree and position of chlorine substitution |

| Fluoroanilines | Biodegradable by specific microbes; persistence increases with fluorination | Acclimation period of microbial consortia nih.gov |

| This compound | Likely to be persistent, particularly the trifluoropropyl group (Predicted) | Initial attack on the aniline ring or propyl chain |

Ecotoxicity Profiling in Model Organisms

No direct ecotoxicity data for this compound on model organisms were found in the reviewed literature. However, safety data for the structurally similar compound, 3-(trifluoromethyl)aniline (B124266), indicate that it is "toxic to aquatic life" or "toxic to aquatic life with long lasting effects". nih.govnih.govhgxx.org This suggests that this compound may also pose a risk to aquatic organisms.

Aniline and its derivatives are known to be toxic to a range of aquatic organisms. nih.gov For example, studies on chlorinated anilines have determined their acute toxicity to species like Daphnia magna (water flea), Pseudokirchneriella subcapitata (green algae), and Danio rerio (zebrafish). nih.govdoi.org The toxicity of these compounds can vary significantly between species and with the degree of halogenation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, such as the ECOSAR™ program, are often used to predict the ecotoxicity of chemicals when experimental data is lacking. epa.govepa.gov Such models could provide estimates of the aquatic toxicity of this compound based on its chemical structure.

Table 2: Ecotoxicity Data for Related Aniline Compounds

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| Aniline | Daphnia magna | 48h EC50 | 0.69 | doi.org |

| 4-Chloroaniline | Daphnia magna | 48h EC50 | 3.9 | doi.org |

| 3,5-Dichloroaniline | Daphnia magna | 48h EC50 | 1.1 | doi.org |

| 3-(Trifluoromethyl)aniline | Aquatic Organisms | - | Toxic (classification) | nih.govnih.govhgxx.org |

| This compound | - | - | Data not available | - |

Metabolic Pathways and Cytochrome P450 Interactions (e.g., Inhibition, Induction)

Specific studies on the metabolic pathways and cytochrome P450 (CYP450) interactions of this compound are not available. However, the metabolism of anilines and N-alkylated compounds has been studied, providing a basis for potential pathways.

CYP450 enzymes are central to the metabolism of anilines. qsartoolbox.org A common metabolic route is the hydroxylation of the aromatic ring. For fluorinated anilines, NADPH-dependent dehalogenation by microsomal enzymes has been observed, which is considered a bioactivation pathway leading to reactive quinoneimine intermediates. rsc.org

The N-propyl group in this compound introduces another potential site for metabolism. N-dealkylation, the removal of an alkyl group from an amine, is a well-known metabolic reaction catalyzed by CYP450 enzymes. nih.govoecd.org This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to the cleavage of the C-N bond. It is plausible that this compound could undergo N-depropylation. The length and structure of the N-alkyl chain can influence the rate and products of metabolism. calpaclab.com

The trifluoromethyl group itself is generally metabolically stable. However, the presence of this electron-withdrawing group can influence the metabolism of the rest of the molecule. It is unknown whether this compound would act as an inhibitor or inducer of CYP450 enzymes, which could have implications for its own metabolism and that of other co-exposed compounds.

Assessment of Potential for Bioaccumulation

There are no experimental data on the bioaccumulation potential of this compound. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log K-ow). A high Log K-ow value suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation.

The Log K-ow for the related compound 3-(trifluoromethyl)aniline is approximately 2.3. nih.gov This value suggests a moderate potential for bioaccumulation. The addition of a propyl group would likely increase the lipophilicity and thus the Log K-ow of the molecule, potentially increasing its bioaccumulation potential compared to 3-(trifluoromethyl)aniline.

Tools such as the PBT (Persistence, Bioaccumulation, and Toxicity) Profiler developed by the U.S. Environmental Protection Agency can be used to estimate the bioaccumulation potential of a chemical based on its structure. epa.gov Without specific experimental data, such in silico models provide a preliminary assessment of whether a compound is likely to bioaccumulate in organisms.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure and predict the reactivity of 3-(3,3,3-Trifluoropropyl)aniline.

Detailed research findings from such studies would typically involve the optimization of the molecule's geometry to find its most stable conformation. Following this, a variety of electronic properties can be calculated. For instance, a study on a related compound, 3-(3-nitrophenylsulfonyl)aniline, utilized DFT to analyze its molecular structure and electronic properties. documentsdelivered.com Similar calculations for this compound would involve determining bond lengths, bond angles, and dihedral angles.

The electronic properties of aniline (B41778) and its derivatives are significantly influenced by substituents. kashanu.ac.ir For this compound, the trifluoropropyl group's electron-withdrawing nature and the amino group's electron-donating character would create a unique electronic profile. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. kashanu.ac.irsamipubco.com For aniline derivatives, these values are key to understanding their reaction mechanisms. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. samipubco.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the amino group and the fluorine atoms, indicating regions susceptible to electrophilic attack.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies. kashanu.ac.ir These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

This table is for illustrative purposes as specific published data for this compound is unavailable.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov These methods are instrumental in drug discovery and design. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. uomisan.edu.iq For this compound, docking studies could be performed against various biological targets to explore its potential as a therapeutic agent. The process involves:

Obtaining the 3D structure of the target protein.

Generating a 3D model of this compound.

Using a docking algorithm to fit the ligand into the protein's binding site.

Scoring the different poses to estimate the binding affinity.

The results would indicate the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. nih.gov An MD simulation would track the movements of atoms in the complex, providing insights into:

The stability of the binding pose predicted by docking.

Conformational changes in the protein or ligand upon binding.

The free energy of binding, which is a more accurate measure of binding affinity.

For instance, MD simulations have been used to study the stability of complexes between various ligands and biological targets, revealing stable interaction patterns.

A hypothetical table summarizing potential docking results for this compound with a hypothetical protein target is shown below.

| Parameter | Hypothetical Value | Significance |

| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding interaction |

| Key Interacting Residues | TYR 84, PHE 102, LEU 150 | Amino acids in the binding pocket that form significant interactions |

| Types of Interactions | Hydrogen bond with TYR 84, Pi-pi stacking with PHE 102 | Specific non-covalent interactions stabilizing the complex |

This table is for illustrative purposes as specific published data for this compound is unavailable.

QSAR Modeling for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. uomisan.edu.iqrsc.org These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. acs.orgphyschemres.org

A QSAR study on a series of aniline derivatives, including this compound, would involve the following steps:

Synthesizing and testing a series of related compounds for a specific biological activity.

Calculating a set of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed activity. researchgate.netekb.eg

Validating the model to ensure its predictive power.

For fluorinated compounds like this compound, the inclusion of fluorine can significantly impact properties like lipophilicity, metabolic stability, and binding affinity. nih.gov A QSAR model could help to quantify these effects and guide the design of new, more potent analogues. nih.gov

A hypothetical QSAR equation for a series of aniline derivatives could look like this:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors.

| Descriptor | Coefficient | Significance |

| LogP | +0.5 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.2 | Increased molecular weight is slightly negatively correlated with activity. |

| H-bond Donors | +1.5 | The presence of hydrogen bond donors is important for activity. |

This table and equation are for illustrative purposes as specific published data for this compound is unavailable.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of a compound. uncw.edu

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts (¹H and ¹³C) and coupling constants, is a well-established computational tool. researchgate.netgithub.io These predictions are often performed using DFT methods. The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. frontiersin.org For complex molecules, computational prediction can be invaluable in assigning the correct structure from multiple possibilities. arxiv.org

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net By comparing the calculated and experimental IR spectra, the vibrational modes can be assigned to specific functional groups within the molecule. wikieducator.org For this compound, the characteristic vibrational frequencies for the N-H stretches of the amine group, the C-F stretches of the trifluoromethyl group, and the aromatic C-H and C=C vibrations could be predicted. researchgate.net The NIST Chemistry WebBook provides experimental IR spectra for aniline that can serve as a reference. nist.gov

A hypothetical table of predicted and experimental spectroscopic data for this compound is presented below.

| Spectroscopy | Predicted Value | Experimental Value | Assignment |

| ¹H NMR (ppm) | 6.8-7.2 | - | Aromatic protons |

| ¹³C NMR (ppm) | 115-150 | - | Aromatic carbons |

| IR (cm⁻¹) | 3400-3500 | - | N-H stretching |

| IR (cm⁻¹) | 1100-1350 | - | C-F stretching |

This table is for illustrative purposes as specific published data for this compound is unavailable.

Future Research Directions, Challenges, and Emerging Areas

Sustainable Synthesis of Fluorinated Amines

The growing importance of fluorinated compounds in various industries necessitates the development of more sustainable and environmentally friendly synthetic methods. dovepress.com Traditional fluorination processes often rely on hazardous reagents and produce significant waste. dovepress.com Future research is increasingly focused on "green" chemistry principles to mitigate these issues.

Key areas of development in the sustainable synthesis of fluorinated amines include:

Development of Greener Reagents: A significant challenge is replacing hazardous fluorinating agents with more benign alternatives. nih.gov For instance, research is underway to utilize sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorinating reagent through photoredox catalysis, transforming it from an environmental liability into a valuable chemical feedstock. acs.org

Catalytic Methodologies: The development of catalytic methods, particularly those using earth-abundant metals, is a cornerstone of green chemistry. These methods aim to reduce the amount of reagents needed and improve reaction efficiency.

Renewable Resources: Exploring the synthesis of amines from renewable resources is a growing field of interest. rsc.org While still in its early stages for complex fluorinated amines, this approach holds the promise of reducing reliance on petrochemical feedstocks.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and energy-efficient alternative to traditional chemical synthesis of aromatic amines. nih.gov This approach avoids the need for expensive and toxic metal catalysts and can be performed in aqueous solutions under mild conditions. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Amines

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Reagents | Often hazardous (e.g., SbF₃, HF) dovepress.com | Benign alternatives, use of waste products (e.g., SF₆) nih.govacs.org |

| Catalysts | Precious metals | Earth-abundant metals, biocatalysts (enzymes) nih.gov |

| Solvents | Organic solvents | Aqueous solutions, greener solvents |

| Energy | High temperatures and pressures | Milder reaction conditions, lower energy input nih.gov |

| Waste | Significant byproduct generation | High atom economy, reduced waste dovepress.com |

Integration into Catalysis and Reaction Design

The electronic properties of the trifluoropropyl group can significantly influence the reactivity and selectivity of the aniline (B41778) moiety, making it a valuable component in catalysis and reaction design.

Future research in this area is likely to focus on:

Ligand Development: The nitrogen atom of 3-(3,3,3-trifluoropropyl)aniline can coordinate with metal centers, making it a potential ligand for various catalytic transformations. The electron-withdrawing nature of the trifluoropropyl group can modulate the electronic properties of the metal catalyst, potentially leading to enhanced activity or selectivity.

Asymmetric Catalysis: Chiral versions of fluorinated anilines could be employed as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Photoredox Catalysis: Recent advancements have shown that photoredox catalysis can be used for the synthesis of complex N-trifluoroalkyl anilines. nih.gov This method allows for the modular and cost-effective construction of these valuable compounds under mild conditions. nih.gov

Novel Reaction Methodologies: The unique reactivity of fluorinated anilines can be exploited to develop new chemical reactions. For example, a novel cross-coupling approach using saturated cyclohexanones as aryl electrophile surrogates has been developed for the synthesis of anilines, bypassing some of the common selectivity issues in aromatic chemistry. nih.gov

Exploration of Novel Biological Applications

The introduction of fluorine into organic molecules can dramatically alter their biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org This makes fluorinated compounds like this compound attractive for medicinal chemistry and drug discovery.

Emerging areas of research include:

Scaffold for Bioactive Molecules: The this compound scaffold can be used as a starting point for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

Enzyme Inhibitors: N-trifluoroalkyl aniline derivatives have been identified as potential intermediates for the synthesis of prolyl hydroxylase inhibitors, which are being investigated for the treatment of anemia. nih.gov

Antiviral Agents: The incorporation of a trifluoromethyl group could lead to the development of more effective antiviral agents. nih.gov For instance, adamantyl-containing N-alkyl compounds are being explored as anti-influenza agents. nih.gov

Agrochemicals: The unique properties of fluorinated compounds also make them valuable in the development of new pesticides and herbicides with improved efficacy and environmental profiles.

Advanced Materials with Precisely Engineered Fluorinated Scaffolds

The incorporation of fluorinated moieties into polymers and other materials can lead to unique and desirable properties, such as thermal stability, chemical resistance, and low surface energy.

Future research directions in this domain include:

High-Performance Polymers: this compound can be used as a monomer in the synthesis of high-performance polymers with enhanced thermal and chemical stability. These materials could find applications in aerospace, electronics, and other demanding fields.

Polymeric Scaffolds for Tissue Engineering: Polymeric scaffolds are crucial for tissue regeneration, providing a temporary structure for cells to grow and form new tissue. nih.govnih.gov The properties of these scaffolds, such as their biodegradability and hydrophilicity, can be precisely tuned by incorporating functional groups. nih.gov Fluorinated scaffolds could offer unique properties for controlling cell adhesion and proliferation.

"Click" Chemistry for Functionalization: "Click" chemistry provides an efficient way to modify the surface of polymeric scaffolds with specific functional groups to enhance cell attachment and guide tissue development. nih.gov

Hydrogels: Polymer-based hydrogels are another important class of biomaterials. nih.gov The crosslink density and mechanical properties of hydrogels can be tailored for specific applications, and the incorporation of fluorinated monomers could provide an additional level of control. nih.gov

Table 2: Potential Applications of Fluorinated Polymeric Scaffolds

| Application Area | Desired Properties | Role of Fluorination |

|---|---|---|

| Tissue Engineering | Biocompatibility, controlled degradation, cell adhesion nih.govutoronto.ca | Modulate surface properties, influence protein adsorption and cell interaction |

| Drug Delivery | Controlled release, stability utoronto.ca | Enhance stability and control the release kinetics of encapsulated drugs |

| Medical Implants | Biocompatibility, durability, low friction | Improve biocompatibility and reduce wear and friction |

| Biosensors | Sensitivity, selectivity | Enhance the sensitivity and selectivity of the sensor |

Q & A

Q. What are the recommended synthetic routes for 3-(3,3,3-Trifluoropropyl)aniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-nitroaniline with 3,3,3-trifluoropropyl bromide under palladium catalysis, followed by reduction of the nitro group to an amine. Purification can be achieved via fractional distillation or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity optimization requires monitoring by HPLC or GC-MS, with residual solvent removal under vacuum .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use H NMR and F NMR to confirm the trifluoropropyl group's presence and position. FT-IR can identify amine (-NH) stretching vibrations (~3300–3500 cm). Mass spectrometry (EI-MS or HRMS) verifies molecular weight. X-ray crystallography may resolve stereoelectronic effects, while computational methods (DFT) predict electronic properties like HOMO-LUMO gaps and charge distribution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from oxidizers. Regularly calibrate gas detectors for amine vapors and ensure waste disposal complies with local regulations .

Advanced Research Questions

Q. How does the trifluoropropyl group influence solute-polymer interactions in silicone-based matrices?

- Methodological Answer : Inverse gas chromatography (IGC) is employed to measure Flory-Huggins interaction parameters () between the compound and polymers like poly[methyl(3,3,3-trifluoropropyl)siloxane]. The trifluoropropyl group enhances solubility in fluorinated matrices due to fluorine-fluorine interactions, as shown by lower values for nitriles and ketones . Thermodynamic parameters (e.g., partial molar free energies) can be derived from retention data across temperatures (90–180°C) .

Q. What strategies resolve contradictions in reported LogD values for fluorinated aniline derivatives?

- Methodological Answer : Discrepancies arise from pH-dependent partitioning (e.g., LogD at pH 5.5 vs. 7.4). Use shake-flask methods with octanol/water systems under controlled pH, validated by UV-Vis or LC-MS quantification. Computational tools (e.g., ACD/LogD Suite) can predict trends, but experimental validation is critical for accuracy. Cross-reference with structurally analogous compounds (e.g., 2-(3,4,5-trifluorophenyl)aniline) to identify outliers .

Q. How can this compound be functionalized for covalent immobilization in sensor applications?

- Methodological Answer : Introduce reactive handles via diazotization (e.g., forming a diazonium salt for electrode grafting) or amide coupling using EDC/NHS chemistry. Silane derivatives (e.g., (3,3,3-trifluoropropyl)trichlorosilane) enable surface anchoring on silica substrates. Confirm immobilization efficiency via XPS or AFM .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The electron-withdrawing trifluoropropyl group deactivates the aromatic ring, directing EAS to meta positions. Kinetic studies (e.g., nitration rates under varying HNO/HSO conditions) quantify reactivity. Computational modeling (DFT) visualizes transition states and charge density maps to rationalize regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.